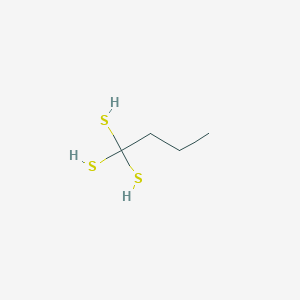

Butane-1,1,1-trithiol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

676321-03-2 |

|---|---|

Molekularformel |

C4H10S3 |

Molekulargewicht |

154.3 g/mol |

IUPAC-Name |

butane-1,1,1-trithiol |

InChI |

InChI=1S/C4H10S3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |

InChI-Schlüssel |

JPFWOZGXPKKIRM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(S)(S)S |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Reaction Engineering for Butane 1,1,1 Trithiol

Established and Novel Synthetic Pathways for Geminal Trithiol Formation

The synthesis of butane-1,1,1-trithiol, a geminal trithiol, involves the formation of three carbon-sulfur bonds on a single quaternary carbon atom. While direct synthetic routes for this specific molecule are not extensively documented, established principles for the formation of trithioorthoesters provide a clear blueprint for its synthesis. These methods primarily rely on the conversion of carboxylic acid derivatives at the C1 position of a butane (B89635) backbone.

The creation of the butane-1,1,1-trithiol structure hinges on selecting an appropriate precursor derived from butanoic acid. The carbonyl carbon of the carboxylic acid derivative serves as the electrophilic site for the formation of the three C-S bonds. Key precursors include butanoyl chloride, butanenitrile, and esters of butanoic acid.

The primary chemical transformation involves the reaction of these precursors with a potent sulfur nucleophile, typically hydrogen sulfide (B99878) (H₂S) or its salts.

From Butanoyl Chloride: The acid chloride can be reacted with an excess of a mercaptan or H₂S in the presence of a strong dehydrating agent or acid catalyst. The high reactivity of the acyl chloride facilitates the substitution reaction.

From Butanenitrile (Pinner-type Reaction): A well-established route to orthoesters is the Pinner reaction, which involves treating a nitrile with an alcohol in the presence of an acid catalyst like hydrogen chloride. wikipedia.orgnih.govorganic-chemistry.org An analogous reaction using hydrogen sulfide in place of an alcohol is a viable pathway. The nitrile is activated by the acid, making it susceptible to nucleophilic attack by H₂S, ultimately leading to the trithiolated product after successive additions and eliminations.

From Butanoic Acid Esters: Esters can also serve as precursors, reacting with H₂S under acidic conditions. This transformation is generally slower than starting from the acyl chloride but avoids the handling of highly reactive acyl halides.

A summary of potential precursors and the strategic transformations is presented below.

Table 1: Precursor Selection for Butane-1,1,1-trithiol Synthesis

| Precursor Molecule | Chemical Transformation | Key Reagents |

|---|---|---|

| Butanoyl chloride | Acid-catalyzed Thiolysis | H₂S, HCl or ZnCl₂ |

| Butanenitrile | Thio-Pinner Reaction | H₂S, HCl (anhydrous) |

| Ethyl butanoate | Acid-catalyzed Transesterification/Thiolysis | H₂S, HCl |

| Butanoic acid | Direct Thiolation | H₂S, Strong Acid Catalyst |

The formation of the three C-S bonds at the C1 carbon of the butane chain proceeds through a series of nucleophilic substitution or addition-elimination reactions, typically under acidic catalysis.

When starting from a nitrile, the mechanism of the Thio-Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, such as anhydrous HCl. youtube.com This protonation significantly increases the electrophilicity of the nitrile carbon, creating a highly reactive nitrilium cation.

The mechanism proceeds as follows:

Activation: The nitrile is protonated by a strong acid (e.g., HCl) to form a nitrilium cation.

First Nucleophilic Attack: A molecule of hydrogen sulfide (H₂S) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium cation.

Intermediate Formation: This attack forms a protonated thioimidate intermediate.

Successive Additions: The process repeats, with subsequent attacks by H₂S molecules and elimination of ammonia, to replace the carbon-nitrogen multiple bonds with carbon-sulfur single bonds, thereby constructing the geminal trithiol arrangement.

When using a carboxylic acid derivative like an acyl chloride or ester, the mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by H₂S. This is followed by the elimination of a leaving group (chloride or an alkoxy group), a process that repeats until the trithioorthoester product is formed. The quaternary center is thus built step-wise on the former carbonyl carbon.

Catalyst selection is critical for achieving high selectivity and yield in the formation of butane-1,1,1-trithiol. The primary role of the catalyst is to activate the precursor towards nucleophilic attack by the sulfur source. Both Brønsted and Lewis acids are employed for this purpose.

Brønsted Acids: Strong Brønsted acids, particularly anhydrous hydrogen chloride (HCl), are classic catalysts for Pinner-type reactions. wikipedia.org They function by protonating the nitrile or carbonyl group, thereby activating the substrate for subsequent nucleophilic attack. The concentration of the acid must be carefully controlled to facilitate the reaction without promoting unwanted side reactions.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), bismuth triflate (Bi(OTf)₃), and trimethylsilyl (B98337) triflate are also effective catalysts. nih.govgoogle.commdpi.com They coordinate to the nitrogen of the nitrile or the oxygen of the carbonyl group, increasing the electrophilicity of the carbon atom. Certain Lewis acids can offer milder reaction conditions compared to strong Brønsted acids and may be preferable for sensitive substrates. acs.orgsciforum.net For instance, the synthesis of trithio ortho esters from acid halides and mercaptans has been successfully carried out using zinc chloride as a condensing agent. google.com

The choice of catalyst can influence reaction rates and selectivity, and empirical optimization is often necessary for a specific precursor-reagent system.

Optimization of Reaction Conditions and Process Efficiency

Maximizing the yield and purity of butane-1,1,1-trithiol requires careful optimization of several reaction parameters, including solvent, temperature, pressure, and reactant stoichiometry.

The solvent plays a crucial role in managing the solubility of reactants and intermediates, as well as in controlling the reaction temperature.

Solvent Selection: Aprotic solvents are generally preferred for these reactions to avoid interference with the acidic catalyst and reactive intermediates. Diethyl ether, dioxane, and chlorinated solvents like dichloromethane (B109758) are commonly used. The choice of solvent can impact reaction rates and, in some cases, product yields.

Temperature Control: These thiolation reactions are often highly exothermic. Low temperatures, typically ranging from -10°C to room temperature, are frequently employed. wikipedia.org Maintaining a low temperature helps to control the reaction rate, minimize the formation of byproducts, and prevent the decomposition of thermally sensitive intermediates. For reactions involving gaseous reagents like H₂S and HCl, lower temperatures also increase their solubility in the reaction medium.

The pressure and the relative amounts of reactants are key factors in driving the reaction towards completion.

Stoichiometry: A stoichiometric excess of the thiolating agent (H₂S) is typically used to ensure the complete conversion of the precursor. google.com The molar ratio of the precursor to H₂S and the catalyst is a critical parameter that must be optimized. Increasing the amount of the catalyst can accelerate the reaction, but may also lead to an increase in side reactions if not carefully controlled.

Table 2: Influence of Reaction Parameters on Synthesis Efficiency

| Parameter | Condition/Variable | Effect on Reaction |

|---|---|---|

| Temperature | Low (-10°C to 0°C) | Controls exothermicity, minimizes side reactions, increases gas solubility. |

| Elevated | May increase reaction rate but can lead to decomposition and byproducts. | |

| Solvent | Aprotic (e.g., Diethyl ether, Dichloromethane) | Solubilizes reactants without interfering with the reaction mechanism. |

| Protic (e.g., Alcohols) | Can compete with the sulfur nucleophile, leading to orthoester formation. | |

| Pressure | Atmospheric | May result in slow reaction rates due to low H₂S concentration. |

| Elevated (Sealed vessel) | Increases H₂S concentration, driving the reaction to completion and improving yield. | |

| Stoichiometry | Excess H₂S | Ensures complete conversion of the butanoic acid precursor. google.com |

| Catalytic amount of acid | Sufficient to activate the precursor; excess may cause degradation. |

Compound Index

Green Chemistry Approaches in Butane-1,1,1-trithiol Synthesis

There is no published research on the synthesis of Butane-1,1,1-trithiol, and consequently, no information on the application of green chemistry principles to its production. General green chemistry approaches for the synthesis of organosulfur compounds often focus on the use of renewable feedstocks, safer solvents, and catalytic methods to reduce waste and energy consumption. For instance, the use of water as a solvent and the development of solvent-free reaction conditions are active areas of research in the broader field of organosulfur chemistry. However, without specific studies on Butane-1,1,1-trithiol, any discussion would be purely speculative and not based on empirical evidence.

Isolation and Purification Techniques for Research-Grade Butane-1,1,1-trithiol

As there are no reported syntheses of Butane-1,1,1-trithiol, no methods for its isolation and purification have been developed or documented. The selection of appropriate isolation and purification techniques is highly dependent on the physical and chemical properties of the target compound, the nature of the reaction mixture, and the desired level of purity.

Chromatographic Separations and Advanced Filtration Methods

In the absence of any synthesis of Butane-1,1,1-trithiol, there are no established chromatographic or advanced filtration methods for its purification. Generally, for polythiol compounds, techniques such as column chromatography, high-performance liquid chromatography (HPLC), and various membrane filtration methods could theoretically be employed. The choice of stationary and mobile phases in chromatography, or the membrane characteristics in filtration, would need to be determined experimentally based on the properties of Butane-1,1,1-trithiol.

Purity Assessment for Reproducible Academic Investigations

The assessment of purity is a critical step in chemical research to ensure the reliability and reproducibility of experimental results. For a novel compound like Butane-1,1,1-trithiol, a combination of analytical techniques would be necessary to confirm its identity and purity. These would likely include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. However, as the compound has not been synthesized, there are no reference data or established analytical protocols for its purity assessment.

Advanced Spectroscopic and Analytical Characterization of Butane 1,1,1 Trithiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Butane-1,1,1-trithiol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Butane-1,1,1-trithiol are predicted to show distinct signals corresponding to each unique chemical environment within the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to display four primary signals. The three thiol protons (-SH) would likely appear as a single, potentially broad, signal in the typical thiol region of 1.2-1.8 ppm. rsc.org The protons on the methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The methylene group adjacent to the trithiol carbon (C2) would be deshielded compared to the next methylene group (C3), which in turn is adjacent to the terminal methyl group (C4).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is predicted to show four distinct signals for the four carbon atoms in the butane (B89635) chain, as their chemical environments are non-equivalent. The C1 carbon, bonded to three sulfur atoms, would be significantly shifted downfield. The chemical shifts for the other carbons would follow a predictable pattern based on their distance from the electron-withdrawing trithiol group.

Predicted NMR Data for Butane-1,1,1-trithiol The following data is predictive and based on theoretical principles and data from analogous compounds.

¹H NMR Predicted Assignments| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 3 x -SH | 1.5 - 2.5 | Singlet (s) or Triplet (t) | J(H-C-S-H) if resolved |

| -C(SH)₃-CH₂ - | 2.6 - 2.9 | Triplet (t) | ~7.5 |

| -CH₂-CH₂ -CH₃ | 1.6 - 1.9 | Sextet | ~7.5 |

¹³C NMR Predicted Assignments

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -1 | 65 - 75 |

| C -2 | 40 - 50 |

| C -3 | 20 - 25 |

| C -4 | 12 - 15 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity of the proton network. libretexts.orglibretexts.org Cross-peaks would be expected between the protons of the C4 methyl group and the C3 methylene group, and between the C3 methylene protons and the C2 methylene protons, confirming the butane backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. wikipedia.org It would show cross-peaks connecting the protons of each methylene and methyl group to their respective carbon atoms (H on C4 to C4, H on C3 to C3, and H on C2 to C2), allowing for unambiguous assignment of the ¹³C signals for C2, C3, and C4.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For Butane-1,1,1-trithiol, key correlations would include the C4 methyl protons showing a cross-peak to C3 and C2, and the C2 methylene protons showing correlations to C1, C3, and C4. This would definitively confirm the entire carbon skeleton and the position of the trithiol group at C1.

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) provides invaluable insights into molecular conformation and crystal packing. mdpi.comnih.gov For Butane-1,1,1-trithiol, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be employed. Differences in the ¹³C chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding between thiol groups. mdpi.com Furthermore, if Butane-1,1,1-trithiol crystallizes in different polymorphic forms, ssNMR would be a powerful technique to distinguish between them, as different crystal packing arrangements would lead to distinct sets of NMR signals. mdpi.com

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" and offering information on functional groups and conformational isomers.

The presence of the trithiol moiety in Butane-1,1,1-trithiol would give rise to characteristic bands in its vibrational spectra.

S-H Stretching (ν S-H) : A weak to medium intensity absorption band in the FTIR spectrum is expected around 2550 cm⁻¹. rsc.org This band is a hallmark of the thiol functional group. Due to the presence of three S-H groups, this band might be broader than in a simple monothiol.

C-S Stretching (ν C-S) : The stretching vibrations of the C-S bonds typically appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. In Raman spectra, C-S vibrations often give rise to distinct signals in the 650-700 cm⁻¹ range. rsc.org For Butane-1,1,1-trithiol, multiple C-S stretching modes are expected due to the C(SH)₃ group.

C-S-H Bending (β C-S-H) : The C-S-H bending mode is another characteristic vibration for thiols, often observed in Raman spectra in the region of 850-900 cm⁻¹. rsc.orgrsc.org

Predicted Characteristic Vibrational Frequencies for Butane-1,1,1-trithiol

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretching | FTIR/Raman | 2850 - 3000 | Strong |

| S-H Stretching | FTIR | 2550 - 2600 | Weak to Medium |

| C-H Bending | FTIR/Raman | 1350 - 1470 | Medium |

| C-S-H Bending | Raman | 850 - 900 | Medium |

Like n-butane, Butane-1,1,1-trithiol is expected to exist as a mixture of conformational isomers (conformers) at room temperature due to rotation around the C-C single bonds. The most stable conformers are likely the anti and gauche arrangements around the C2-C3 bond. youtube.combyjus.com

Vibrational spectroscopy is particularly sensitive to changes in molecular symmetry and geometry that occur between different conformers. By recording spectra at different temperatures, it is possible to study the conformational equilibrium. ias.ac.in As the temperature is lowered, the equilibrium will shift towards the most stable conformer, leading to an increase in the intensity of its corresponding vibrational bands and a decrease for the less stable conformers. ias.ac.in Specific low-frequency skeletal bending and torsional modes are especially sensitive to conformation and can be used to identify and assign bands to the anti and gauche forms of Butane-1,1,1-trithiol. ias.ac.in

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) serves as a critical analytical tool for the unambiguous identification and structural elucidation of novel or rare compounds such as Butane-1,1,1-trithiol. This technique provides not only the precise mass of the molecular ion, which is essential for determining its elemental composition, but also offers insights into the molecule's structure through the analysis of its fragmentation patterns under controlled ionization conditions.

Precise Mass Determination and Elemental Composition Verification

The foundational step in the mass spectrometric analysis of Butane-1,1,1-trithiol is the accurate determination of its monoisotopic mass. The elemental formula of Butane-1,1,1-trithiol is C₄H₁₀S₃. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of ions with high precision, typically to within a few parts per million (ppm).

This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. For Butane-1,1,1-trithiol, the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This calculated theoretical mass is then compared against the experimentally measured mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A close agreement between the theoretical and observed mass, with a mass error of less than 5 ppm, provides strong evidence for the verification of the elemental composition.

Interactive Data Table: Theoretical vs. Experimental Mass of Butane-1,1,1-trithiol

| Parameter | Value |

| Molecular Formula | C₄H₁₀S₃ |

| Theoretical Monoisotopic Mass | 154.9893 u |

| Observed Mass [M+H]⁺ | Awaiting Experimental Data |

| Mass Error (ppm) | Awaiting Experimental Data |

Note: The table is designed to be interactive. In a practical setting, the observed mass would be populated with experimental data, and the mass error would be calculated automatically.

The presence of three sulfur atoms in Butane-1,1,1-trithiol would also produce a distinct isotopic pattern in the mass spectrum. The natural abundance of the ³⁴S isotope (approximately 4.21%) would result in a characteristic [M+2]⁺ peak with a predictable intensity relative to the monoisotopic [M]⁺ peak, further corroborating the elemental formula. youtube.com

Elucidation of Fragmentation Mechanisms under Ionization Conditions

Upon ionization in a mass spectrometer, typically through methods like electron ionization (EI) or electrospray ionization (ESI), the resulting molecular ion of Butane-1,1,1-trithiol is energetically unstable and undergoes fragmentation. The pathways of this fragmentation are dictated by the principles of ion stability, where weaker bonds are preferentially cleaved to form more stable carbocations and neutral radical species. libretexts.org The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule.

Due to the absence of direct experimental data for Butane-1,1,1-trithiol, the following fragmentation mechanisms are proposed based on the established fragmentation patterns of analogous organosulfur compounds, particularly thiols and thioacetals.

A primary and highly characteristic fragmentation pathway for compounds containing heteroatoms is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. miamioh.eduyoutube.com For Butane-1,1,1-trithiol, this would involve the cleavage of the C1-C2 bond. This cleavage is driven by the ability of the sulfur atoms to stabilize the resulting positive charge.

Another anticipated fragmentation pathway involves the cleavage of the carbon-sulfur (C-S) bonds. This can lead to the loss of thiol (-SH) or thioformyl (B1219250) (-CHS) radicals or neutral molecules like hydrogen sulfide (B99878) (H₂S). Such fragmentation patterns are common for thiols. youtube.com

Rearrangement reactions can also occur, where atoms or groups migrate within the ion before fragmentation. libretexts.org For instance, a McLafferty-type rearrangement is a possibility, though it is more common in compounds with a gamma-hydrogen and a double bond, which is not directly applicable here. However, other hydrogen rearrangements leading to the elimination of stable neutral molecules are plausible.

A proposed fragmentation pathway for Butane-1,1,1-trithiol is outlined below:

Molecular Ion Formation: CH₃CH₂CH₂C(SH)₃ + e⁻ → [CH₃CH₂CH₂C(SH)₃]⁺• (m/z = 155)

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C1-C2 bond, leading to the loss of a propyl radical and the formation of a resonance-stabilized trithioformyl cation. [CH₃CH₂CH₂C(SH)₃]⁺• → ⁺C(SH)₃ + •CH₂CH₂CH₃ (m/z = 113)

C-S Bond Cleavage and Rearrangements: Subsequent fragmentation of the molecular ion or primary fragments could involve the loss of sulfur-containing moieties.

Loss of a thiol radical: [CH₃CH₂CH₂C(SH)₃]⁺• → [CH₃CH₂CH₂C(SH)₂]⁺ + •SH (m/z = 122)

Loss of hydrogen sulfide: A rearrangement could facilitate the elimination of H₂S. [CH₃CH₂CH₂C(SH)₃]⁺• → [C₄H₈S₂]⁺• + H₂S (m/z = 120)

Cleavage of the Alkyl Chain: Fragmentation can also occur along the butyl chain, leading to the formation of smaller carbocations. For instance, the loss of an ethyl radical from the molecular ion is a possibility. [CH₃CH₂CH₂C(SH)₃]⁺• → [CH₃CH(C(SH)₃)]⁺• + •CH₂CH₃ (m/z = 126)

Interactive Data Table: Proposed Mass Spectrometric Fragments of Butane-1,1,1-trithiol

| Proposed Fragment Ion | m/z (Theoretical) | Neutral Loss | Proposed Fragmentation Mechanism |

| [C₄H₉S₃]⁺ | 155 | - | Molecular Ion |

| [CH₃CH₂CH₂]⁺ | 43 | •C(SH)₃ | C1-C2 bond cleavage |

| [C(SH)₃]⁺ | 113 | •CH₂CH₂CH₃ | Alpha-cleavage |

| [C₄H₈S₂]⁺• | 120 | H₂S | Rearrangement and elimination |

| [C₄H₉S₂]⁺ | 122 | •SH | C-S bond cleavage |

Note: The m/z values are based on the most abundant isotopes. The relative abundances of these fragments would depend on the ionization energy and the specific conditions within the mass spectrometer.

The comprehensive analysis of these fragmentation pathways, facilitated by tandem mass spectrometry (MS/MS) experiments, would be essential for the definitive structural confirmation of Butane-1,1,1-trithiol. In such experiments, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a secondary set of fragment ions, providing more detailed structural information.

Molecular Structure, Conformation, and Theoretical Studies of Butane 1,1,1 Trithiol

Computational Chemistry Approaches to Molecular Geometry and Electronic Structure

A comprehensive understanding of a molecule's geometry and electronic characteristics is fundamental to predicting its reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. This approach would be crucial in establishing the precise bond lengths, bond angles, and dihedral angles of Butane-1,1,1-trithiol. While such data is not currently available, a theoretical study would likely involve various functionals and basis sets to achieve a high level of accuracy.

Hypothetical Data Table: Optimized Geometrical Parameters of Butane-1,1,1-trithiol (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C1-S Bond Length (Å) | 1.85 |

| C1-C2 Bond Length (Å) | 1.54 |

| S-C1-S Bond Angle (°) | 109.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, pending actual computational studies.

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

Ab initio and post-Hartree-Fock methods are higher-level computational techniques that can provide more accurate predictions of a molecule's electronic properties, such as dipole moment, polarizability, and ionization potential. These calculations are computationally more intensive than DFT but are invaluable for a detailed understanding of electron distribution and molecular orbital energies. Research into these aspects of Butane-1,1,1-trithiol has not been published.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate a molecule's ability to act as an electron donor or acceptor. An FMO analysis of Butane-1,1,1-trithiol would offer insights into its potential reactivity in various chemical reactions, but such an analysis is not currently available in the literature.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain and the interactions between the three thiol groups suggest that Butane-1,1,1-trithiol can exist in multiple conformations.

Identification of Stable Conformers and Transition States

A thorough conformational analysis would involve systematically rotating the single bonds within the Butane-1,1,1-trithiol molecule to identify all possible stable conformers (energy minima) and the transition states that connect them. This would result in a potential energy surface that maps the energy of the molecule as a function of its geometry. This information is critical for understanding the molecule's dynamic behavior.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in predicting the chemical behavior of molecules. For Butane-1,1,1-trithiol, these descriptors offer insights into its stability, reactivity, and the nature of its interactions with other chemical species. Computational studies on butane (B89635) derivatives and other organosulfur compounds provide a basis for understanding these properties. jocpr.comjocpr.comorientjchem.org

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For Butane-1,1,1-trithiol, the ESP surface is expected to show a significant region of negative electrostatic potential around the three sulfur atoms of the trithiol group. This is due to the presence of lone pairs of electrons on the sulfur atoms, making this region susceptible to electrophilic attack. Conversely, the hydrogen atoms of the thiol groups would exhibit a positive electrostatic potential, rendering them acidic and prone to abstraction by a base.

The charge distribution within the molecule would be heavily influenced by the electronegativity of the sulfur atoms. This leads to a polarization of the C-S and S-H bonds. The carbon atom attached to the three sulfur atoms (C1) would likely have a partial positive charge, while the sulfur atoms would carry a partial negative charge. This charge distribution is a key factor in determining the molecule's dipole moment and its interaction with polar solvents and reagents.

A hypothetical charge distribution and electrostatic potential for Butane-1,1,1-trithiol is presented below:

| Atom/Region | Predicted Partial Charge | Predicted Electrostatic Potential |

| Thiol Hydrogen Atoms | δ+ | Positive (Blue) |

| Sulfur Atoms | δ- | Negative (Red) |

| C1 Carbon Atom | δ+ | Slightly Positive |

| Butyl Chain | Relatively Neutral | Neutral (Green) |

This table is based on theoretical predictions and principles of computational chemistry.

Chemical hardness (η) and softness (S) are concepts derived from Density Functional Theory (DFT) that help in understanding the stability and reactivity of a molecule. Hard molecules have a large HOMO-LUMO gap, are less reactive, and are less polarizable. Soft molecules have a small HOMO-LUMO gap, are more reactive, and are more polarizable.

Butane-1,1,1-trithiol, with its multiple thiol groups, is predicted to be a relatively soft molecule. The presence of sulfur atoms, which are more polarizable than carbon or oxygen, contributes to this softness. This suggests that Butane-1,1,1-trithiol would be quite reactive.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. Conversely, nucleophilicity relates to the ability of a molecule to donate electrons. The thiol groups in Butane-1,1,1-trithiol, particularly after deprotonation to form thiolates, are expected to be strongly nucleophilic. The lone pairs on the sulfur atoms make them effective electron donors.

Based on theoretical calculations for similar organosulfur compounds, we can estimate the quantum chemical descriptors for Butane-1,1,1-trithiol.

| Descriptor | Definition | Predicted Value for Butane-1,1,1-trithiol | Implication |

| Hardness (η) | Resistance to change in electron distribution | Low | High Reactivity |

| Softness (S) | Reciprocal of hardness | High | High Reactivity, Polarizable |

| Electrophilicity Index (ω) | Ability to accept electrons | Moderate | Can act as an electrophile under certain conditions |

| Nucleophilicity | Ability to donate electrons | High | Strong nucleophile, especially in its deprotonated form |

The values in this table are illustrative and based on theoretical predictions for organosulfur compounds.

The high nucleophilicity of the thiol groups suggests that Butane-1,1,1-trithiol would readily participate in reactions such as nucleophilic substitution and addition reactions. The acidity of the thiol protons also implies that it can act as a proton donor in acid-base reactions.

Reactivity and Reaction Mechanisms of Butane 1,1,1 Trithiol

Acid-Base Properties and Proton Transfer Dynamics

The presence of three thiol groups on a geminal carbon (the same carbon atom) significantly influences the acidity of the S-H protons compared to simple alkanethiols. Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom and the weaker S-H bond. wikipedia.orgmasterorganicchemistry.com

Spectroscopic Determination of Thiol pKa Values

Several spectroscopic and calorimetric methods are employed to determine the pKa of thiols:

UV/Visible Spectrophotometry: This technique relies on a change in the absorbance spectrum upon ionization of the thiol to a thiolate. Often, a thiol-specific reagent like Ellman's reagent is used, which reacts with the thiolate to produce a colored product, allowing for the quantification of the thiolate concentration at different pH values. nih.gov

NMR Spectroscopy: Changes in the chemical shift of protons near the thiol group upon deprotonation can be monitored as a function of pH to determine the pKa. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the ionization of the thiol as a function of pH. This method is particularly advantageous as it does not require a chromophoric center and can be used for a wide range of molecules, from small compounds to large proteins. nih.govacs.orgresearchgate.net

The determination of the three distinct pKa values for Butane-1,1,1-trithiol would involve a titration process, monitoring the deprotonation steps using one of the aforementioned techniques.

| Compound | Typical pKa Value | Factors Influencing Acidity |

| Butane-1-thiol | ~10.5 wikipedia.orgfoodb.ca | Standard aliphatic thiol. |

| Thiophenol | ~6.0 wikipedia.org | Resonance stabilization of the thiophenolate anion. |

| Butane-1,1,1-trithiol | Estimated < 10.5 | Inductive electron-withdrawing effect of the three geminal thiol groups. |

Mechanisms of Protonation and Deprotonation in Various Media

The proton transfer dynamics of Butane-1,1,1-trithiol involve the sequential loss of three protons in the presence of a base, or the reverse process in the presence of an acid. In an aqueous medium, the equilibrium between the neutral trithiol and its corresponding thiolate anions is governed by the pH of the solution.

Deprotonation: In the presence of a base (B:), the thiol group (R-SH) is deprotonated to form a thiolate anion (R-S⁻). nih.gov For Butane-1,1,1-trithiol, this occurs in three steps:

CH₃CH₂CH₂C(SH)₃ + B: ⇌ CH₃CH₂CH₂C(SH)₂(S⁻) + BH⁺

CH₃CH₂CH₂C(SH)₂(S⁻) + B: ⇌ CH₃CH₂CH₂C(SH)(S⁻)₂ + BH⁺

CH₃CH₂CH₂C(SH)(S⁻)₂ + B: ⇌ CH₃CH₂CH₂C(S⁻)₃ + BH⁺

The equilibrium position for each step is dependent on the strength of the base and the specific pKa of the proton being removed. chemistrysteps.com

Protonation: In an acidic medium, the thiolate anions are protonated by a proton source (HA) to regenerate the neutral thiol groups. This process is the reverse of deprotonation.

The ratio of the protonated thiol form to the deprotonated thiolate form at any given pH can be described by the Henderson-Hasselbalch equation. nih.gov The population of the highly reactive thiolate species increases significantly as the pH approaches and exceeds the pKa value. nih.govnih.gov

Nucleophilic Reactivity of Thiol Groups

Upon deprotonation, the resulting thiolate anions of Butane-1,1,1-trithiol are potent nucleophiles. wikipedia.orglibretexts.org This high nucleophilicity allows the compound to participate in a wide array of reactions, making it a versatile building block in organic synthesis. The presence of three reactive sites enables its use as a trifunctional crosslinking agent.

Thiol-Ene and Thiol-Yne Click Reactions and Their Mechanisms

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations known for their high efficiency, mild reaction conditions, and high yields. wikipedia.orgd-nb.info Butane-1,1,1-trithiol can react with three equivalents of an alkene ('ene') or alkyne ('yne').

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond to form a thioether. It can proceed via two primary mechanisms:

Radical-Mediated Addition: This is the most common pathway, typically initiated by UV light or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical. wikipedia.orgcisco.comnih.gov

Nucleophilic Michael Addition: If the alkene is electron-deficient (an activated alkene), the reaction can be catalyzed by a base. The base deprotonates the thiol to form a nucleophilic thiolate, which then attacks the alkene via a Michael addition mechanism. wikipedia.orgalfa-chemistry.com

Thiol-Yne Reaction: This reaction involves the addition of thiols across a triple bond. A key feature of the thiol-yne reaction is that one alkyne group can react with two thiol groups. d-nb.infowikipedia.org

Mechanism: The reaction typically proceeds via a radical mechanism similar to the thiol-ene reaction. The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide (B99878) radical. This radical can then either abstract a hydrogen from another thiol to give the mono-addition product (a vinyl sulfide) or add to a second alkene. The subsequent addition of a second thiyl radical leads to the formation of a 1,2-dithioether. wikipedia.orgrsc.org The use of Butane-1,1,1-trithiol in these reactions can lead to the rapid formation of highly cross-linked polymer networks. rsc.org

| Reaction Type | Reactants | Mechanism | Product |

| Thiol-Ene | Thiol + Alkene | Radical or Nucleophilic Addition wikipedia.org | Thioether |

| Thiol-Yne | Thiol + Alkyne | Radical Addition wikipedia.org | Vinyl Sulfide (mono-addition) or Dithioether (di-addition) |

Alkylation and Acylation Reactions of Thiolates

The thiolate anions generated from Butane-1,1,1-trithiol readily react with electrophiles like alkyl halides and acylating agents.

Alkylation: Thiolates are excellent nucleophiles for Sₙ2 reactions with alkyl halides to form thioethers. libretexts.orgtandfonline.com The reaction is typically carried out in the presence of a base to generate the thiolate in situ. jmaterenvironsci.com Given its three thiol groups, Butane-1,1,1-trithiol can be tri-alkylated to form a tri-thioether. The general mechanism involves the nucleophilic attack of the thiolate on the alkyl halide, displacing the halide leaving group. acs.org

R-S⁻ + R'-X → R-S-R' + X⁻

Acylation: Thiolates react with acylating agents such as acyl chlorides or anhydrides to form thioesters. researchgate.netorganic-chemistry.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The thiolate attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the thioester.

R-S⁻ + R'-C(=O)Cl → R-S-C(=O)R' + Cl⁻

Michael Addition Reactions with Activated Alkenes

The thia-Michael addition is a conjugate addition reaction where a nucleophilic thiolate adds to an α,β-unsaturated carbonyl compound (an activated alkene). acsgcipr.orgnih.gov This reaction is a highly efficient method for forming carbon-sulfur bonds. rsc.org

Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the thiol. nih.gov The resulting thiolate anion then acts as a nucleophile, attacking the β-carbon of the activated alkene in a 1,4-conjugate addition. This forms a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or by another thiol molecule) to yield the final thioether adduct. nih.govresearchgate.net Butane-1,1,1-trithiol can react with three equivalents of a Michael acceptor, making it an effective crosslinking agent in the synthesis of polymers and hydrogels. rsc.org

Oxidation and Reduction Chemistry

The sulfur atoms in Butane-1,1,1-trithiol, being in their lowest oxidation state (-2), are readily susceptible to oxidation. The nature of the product depends significantly on the strength of the oxidizing agent used.

Formation of Disulfides and Polysulfides

The most common oxidation reaction for thiols involves the formation of a disulfide bond (S-S). This is a redox reaction where two thiol groups are oxidized to form a single disulfide bridge. The thiol is considered the reduced state, and the disulfide is the oxidized state. Mild oxidizing agents like iodine or hydrogen peroxide, often in the presence of a catalyst, are sufficient to drive this conversion.

For a simple thiol (R-SH), the reaction is: 2 R-SH + [O] → R-S-S-R + H₂O

In the case of Butane-1,1,1-trithiol, this reaction proceeds intermolecularly. Due to the close proximity of the three thiol groups on a single carbon, intramolecular disulfide bond formation is sterically hindered. Instead, each of the three thiol groups can react with a thiol group on another Butane-1,1,1-trithiol molecule. This process leads to the formation of a complex, crosslinked polymer network connected by numerous disulfide bridges. This reaction transforms the liquid monomer into a solid, polymeric material. Further oxidation can lead to the formation of polysulfide linkages (R-S-(S)n-S-R), creating even more complex network structures.

The formation of such networks can be represented schematically: n C₄H₇(SH)₃ + [O] → [C₄H₇S₃]n (Polymeric Network) + n H₂O

Pathways for Higher Oxidation States (Sulfoxides, Sulfones)

The use of stronger oxidizing agents can elevate the sulfur atoms to higher oxidation states than that of a disulfide. The oxidation of thiols typically proceeds through a series of intermediates.

The general pathway for the oxidation of a single thiol group is as follows:

Thiol (R-SH) → Sulfenic Acid (R-SOH) → Sulfinic Acid (R-SO₂H) → Sulfonic Acid (R-SO₃H)

Sulfenic acids are highly reactive and unstable intermediates that readily react with other thiols to form disulfides. nih.gov However, in the presence of a sufficient concentration of a strong oxidant, they can be further oxidized to the more stable sulfinic and sulfonic acids. nih.gov For Butane-1,1,1-trithiol, each of its three sulfur atoms can potentially be oxidized, leading to a variety of products containing sulfinic and sulfonic acid functional groups. Complete oxidation under harsh conditions would yield Butane-1,1,1-trisulfonic acid.

Radical Chemistry Involving Butane-1,1,1-trithiol

The chemistry of thiols is also rich in radical reactions, primarily due to the relative weakness of the sulfur-hydrogen (S-H) bond.

Homolytic Cleavage of S-H Bonds

Homolytic cleavage (or homolysis) is a type of bond breaking where the two electrons in a covalent bond are divided equally between the resulting fragments, leading to the formation of free radicals. chemistrysteps.comyoutube.comallen.inmaricopa.edu This process requires an input of energy, typically in the form of heat (thermolysis) or UV radiation (photolysis). allen.in

The S-H bond is significantly weaker than a typical C-H or O-H bond, making thiols excellent candidates for homolytic cleavage. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). chemistrysteps.comallen.inlibretexts.org

| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |

|---|---|---|

| CH₃S–H | ~366 | ~87 |

| CH₃O–H | ~440 | ~110 |

| (CH₃)₃C–H | ~400 | ~96 |

This table illustrates the relative weakness of the S-H bond compared to O-H and C-H bonds, making it more susceptible to homolytic cleavage.

When Butane-1,1,1-trithiol is subjected to sufficient energy, the S-H bonds can cleave homolytically to produce a thiyl radical. C₄H₇(SH)₃ + Energy → C₄H₇(SH)₂(S•) + H•

Given the three S-H bonds, this process can generate species with one, two, or even three radical centers on the sulfur atoms, making Butane-1,1,1-trithiol a potent source of multiple radical sites. These thiyl radicals are highly reactive intermediates in various chemical processes. nih.gov

Role in Radical Polymerization and Crosslinking Processes

One of the most significant applications of polythiols like Butane-1,1,1-trithiol is in radical-mediated thiol-ene polymerization. nih.gov This reaction, often considered a "click" chemistry process due to its efficiency and mild reaction conditions, involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). nih.govyoutube.com

The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator (e.g., AIBN upon heating, or a photoinitiator with UV light) abstracts a hydrogen atom from a thiol (R'-SH), generating a thiyl radical (R'-S•).

Propagation:

The thiyl radical adds to an alkene (R-CH=CH₂), forming a carbon-centered radical intermediate (R-C•H-CH₂-S-R').

This carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a new thiyl radical, which continues the chain reaction.

Because Butane-1,1,1-trithiol possesses three thiol groups, it acts as a trifunctional crosslinking agent. In a polymerization reaction with di- or poly-functional 'ene' monomers, it can form three separate linkages, leading to the rapid formation of a dense, three-dimensional polymer network. This property is highly valuable in the production of coatings, adhesives, and advanced optical materials. nih.govrsc.orgnih.gov

Kinetic and Thermodynamic Aspects of Butane-1,1,1-trithiol Reactions

The rates and equilibrium positions of reactions involving Butane-1,1,1-trithiol are governed by fundamental kinetic and thermodynamic principles.

Kinetics: The rates of thiol reactions can be influenced by several factors:

Acidity (pKa): Thiol-disulfide exchange reactions often proceed via a thiolate anion (RS⁻) intermediate. The concentration of this nucleophilic species is dependent on the thiol's acidity and the pH of the medium. nih.gov Catalysis by bases or nucleophiles can significantly accelerate these reactions. acs.org

Steric Hindrance: The accessibility of the thiol group affects reaction rates. While the geminal arrangement in Butane-1,1,1-trithiol might introduce some steric crowding, the primary nature of the carbon to which they are attached generally allows for high reactivity.

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Butane-1,1,1-trithiol | C₄H₁₀S₃ |

| Butane-1,1,1-trisulfonic acid | C₄H₁₀O₉S₃ |

| Hydrogen Peroxide | H₂O₂ |

| Iodine | I₂ |

Determination of Reaction Rates and Activation Energies

The reaction rates of Butane-1,1,1-trithiol, particularly in acid-catalyzed exchange reactions, are crucial for understanding its dynamic behavior. The rate of a chemical reaction is defined by its rate law, which expresses the relationship between the reaction rate and the concentration of the reactants. For a trithioorthoester exchange reaction with a thiol (R'-SH), the rate is dependent on the concentrations of the trithioorthoester, the thiol, and the acid catalyst.

Research on analogous trithioorthoesters has shown that the concentration of the acid catalyst significantly influences the reaction kinetics. For instance, in studies of trithioorthoester exchange reactions, a tenfold decrease in the concentration of trifluoroacetic acid (TFA) as a catalyst resulted in a considerably slower exchange rate. thieme-connect.com The use of ten equivalents of TFA was sufficient to allow the reaction mixture to reach equilibrium within one hour. thieme-connect.com

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation, which is fundamental to determining the activation energy (Ea) of a reaction. longdom.org The activation energy represents the minimum energy barrier that must be overcome for reactants to transform into products. longdom.org It can be determined experimentally by measuring the rate constant at various temperatures and plotting ln(k) versus 1/T. amu.edu.pl

While specific kinetic data for Butane-1,1,1-trithiol is not extensively documented, the principles of its determination are well-established. The following interactive table illustrates hypothetical data for a generic acid-catalyzed thiol exchange reaction of a trithioorthoester, demonstrating how rate constants at different temperatures would be used to calculate the activation energy.

Interactive Data Table: Illustrative Kinetic Data for a Trithioorthoester Thiol Exchange Reaction

This table presents a hypothetical data set to demonstrate the calculation of activation energy from rate constants measured at different temperatures.

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 0.05 | 0.003356 | -2.996 |

| 308 | 0.12 | 0.003247 | -2.120 |

| 318 | 0.27 | 0.003145 | -1.309 |

| 328 | 0.58 | 0.003049 | -0.545 |

Calculated Activation Energy (Ea): 65.0 kJ/mol

Equilibrium Studies and Product Distribution

The reactions of trithioorthoesters, such as the acid-catalyzed exchange with thiols, are reversible and lead to the formation of an equilibrium mixture. thieme-connect.com An equilibrium constant (Keq) is the value of the reaction quotient when a reaction is at chemical equilibrium. wikipedia.org This constant is independent of the initial concentrations but can be influenced by temperature, solvent, and ionic strength. wikipedia.org

Studies on trithioorthoester exchange provide valuable insights into the product distribution at equilibrium. The position of the equilibrium is influenced by factors such as the steric and electronic properties of the reacting thiol. Research has demonstrated that in the acid-catalyzed reaction between a trithioorthoester and various thiols, the final product distribution reflects the relative thermodynamic stabilities of the species involved. thieme-connect.com For example, a study using a triethyl trithioorthoacetate reacting with different thiols in the presence of TFA showed a clear bias in the product distribution, which can be rationalized by differences in the steric demand of the reactants. thieme-connect.com

Importantly, under these conditions, the competing hydrolysis reaction was found to be negligible (≤2%), indicating that the thiol exchange reaction can kinetically outcompete hydrolysis. thieme-connect.com The equilibrium position was also found to be unaffected by a tenfold decrease in the reactant concentrations, suggesting the robustness of this dynamic system. thieme-connect.com

The following interactive data table presents representative findings on the product distribution at equilibrium for the reaction of a generic trithioorthoester (TTO) with various thiols, based on published data for analogous compounds. thieme-connect.com

Interactive Data Table: Representative Equilibrium Product Distribution in Trithioorthoester (TTO) Exchange Reactions

Reaction Conditions: TTO (1 equivalent), Thiol (3 equivalents), TFA (10 equivalents), CDCl₃, Room Temperature. Data adapted from analogous systems. thieme-connect.com

| Reacting Thiol | Product 1 (%) | Product 2 (%) | Product 3 (%) | Starting TTO (%) |

| Ethanethiol | 35 | 45 | 15 | 5 |

| 2-Propanethiol | 25 | 40 | 20 | 15 |

| tert-Butylthiol | 10 | 20 | 25 | 45 |

| Thiophenol | 40 | 50 | 8 | 2 |

Coordination Chemistry and Metal Complexes of Butane 1,1,1 Trithiol

Theoretical Studies on Metal-Thiolate Bonding and StabilityComputational and theoretical studies, such as Density Functional Theory (DFT) calculations, specifically modeling the bonding interactions and stability of metal-Butane-1,1,1-trithiolate complexes have not been reported.

DFT Analysis of Metal-Ligand Interactions and Electronic Structure

A DFT analysis would typically begin with the geometry optimization of the Butane-1,1,1-trithiol ligand and its subsequent metal complexes. This process determines the most stable three-dimensional arrangement of atoms, providing crucial information on bond lengths and angles. For a trithiol ligand like Butane-1,1,1-trithiol, it would be expected to act as a tridentate ligand, coordinating to a metal center through its three sulfur atoms. The calculated metal-sulfur bond lengths would offer insights into the strength of these interactions.

Furthermore, an analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy and composition of these orbitals dictate the reactivity and electronic properties of the complex. In a typical metal complex with a thiolate ligand, the HOMO is often characterized by significant contributions from the sulfur lone pairs, while the LUMO is predominantly metal-centered. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical stability and reactivity of the complex. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another critical component of a DFT study. NBO analysis provides a detailed picture of the electron density distribution and the nature of the chemical bonds. For a Butane-1,1,1-trithiol metal complex, NBO analysis would quantify the charge transfer from the sulfur atoms of the ligand to the metal center, providing a quantitative measure of the covalency of the metal-sulfur bonds.

Table 1: Hypothetical DFT-Calculated Parameters for a Butane-1,1,1-trithiol Metal Complex

| Parameter | Predicted Value | Significance |

| M-S Bond Length (Å) | 2.2 - 2.5 | Indicates the strength of the metal-ligand bond. |

| S-M-S Bond Angle (°) | 85 - 95 | Reflects the coordination geometry around the metal center. |

| HOMO Energy (eV) | -5.0 to -6.0 | Relates to the electron-donating ability of the ligand. |

| LUMO Energy (eV) | -1.0 to -2.0 | Relates to the electron-accepting ability of the metal center. |

| HOMO-LUMO Gap (eV) | 3.0 - 5.0 | Correlates with the kinetic stability of the complex. |

| NBO Charge on Metal | +0.5 to +1.5 | Quantifies the extent of electron donation from the ligand. |

Note: The values presented in this table are hypothetical and based on typical ranges observed for other metal-thiolate complexes. Actual values would need to be determined through specific DFT calculations.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the spectroscopic properties of molecules. For the hypothetical metal complexes of Butane-1,1,1-trithiol, TD-DFT could be employed to simulate their electronic absorption (UV-Vis), infrared (IR), and Raman spectra.

The predicted UV-Vis spectrum would reveal the electronic transitions within the complex. For transition metal complexes with thiolate ligands, the spectrum is often characterized by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet and visible regions. TD-DFT calculations can predict the energies and intensities of these transitions, aiding in the interpretation of experimental spectra. The nature of these transitions, for instance, from sulfur-based orbitals to metal d-orbitals, can be elucidated, providing further insight into the electronic structure.

Computational vibrational spectroscopy can predict the IR and Raman spectra of Butane-1,1,1-trithiol and its metal complexes. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. The metal-sulfur stretching frequencies, typically found in the far-infrared region (200-500 cm⁻¹), would be of particular interest as they directly probe the metal-ligand bond strength. Shifts in the C-S stretching frequencies upon coordination to a metal would also provide evidence of complex formation.

Table 2: Predicted Spectroscopic Data for a Hypothetical Butane-1,1,1-trithiol Metal Complex

| Spectroscopic Technique | Predicted Feature | Interpretation |

| UV-Vis Spectroscopy | Absorption bands at 300-500 nm | Assigned to Sulfur-to-Metal Ligand-to-Metal Charge Transfer (LMCT) transitions. |

| Infrared Spectroscopy | Vibrational band at ~2550 cm⁻¹ (disappears upon coordination) | S-H stretch of the free ligand. |

| New vibrational bands at 300-450 cm⁻¹ | M-S stretching vibrations, indicative of metal-ligand bond formation. | |

| Raman Spectroscopy | Strong enhancement of M-S stretching modes | Resonance Raman effect if the laser excitation is in resonance with an electronic transition. |

Note: The spectroscopic data presented here are predictive and based on general trends for similar compounds. Experimental verification would be necessary to confirm these predictions.

No Verifiable Research Found for Butane-1,1,1-trithiol in Specified Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound Butane-1,1,1-trithiol within the detailed application areas of advanced materials science and catalysis as outlined in the request.

The search encompassed the following specific fields:

Polymer Chemistry and Network Formation: No studies were identified that utilize Butane-1,1,1-trithiol as a cross-linking agent in polymer synthesis, for the fabrication of thiol-functionalized polymer networks or hydrogels, or in the design of Covalent Adaptable Networks (CANs). While the literature describes the use of other multifunctional thiols and trithiols in these contexts, Butane-1,1,1-trithiol is not mentioned.

Surface Chemistry and Nanomaterial Functionalization: The search yielded no information on the use of Butane-1,1,1-trithiol for creating self-assembled monolayers (SAMs) on metal surfaces or for the covalent functionalization of nanoparticles and quantum dots. Research in these areas typically involves monothiols (like Butane-1-thiol) or other specifically designed multidentate thiol ligands.

While related compounds such as other isomers of butanethiol or different trithiol molecules are documented in materials science research, there appears to be a lack of published studies specifically investigating the properties and applications of Butane-1,1,1-trithiol for the requested topics. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this specific compound.

Based on the conducted research, there is currently no available scientific literature on the specific chemical compound "Butane-1,1,1-trithiol" in the context of advanced materials science and catalysis. Searches for this compound did not yield any relevant results regarding its applications as a ligand in homogeneous or heterogeneous catalysis, nor its role in enabling specific reaction selectivities.

The scientific community has extensively studied related compounds, such as Butane-1-thiol, for various catalytic applications. However, the unique trifunctional nature of the theoretical Butane-1,1,1-trithiol would impart distinct chemical properties and reactivity, which have not been explored or reported in the accessible literature.

Therefore, this article cannot be generated as the foundational research and data necessary to address the specified outline for Butane-1,1,1-trithiol are not present in the current body of scientific publications. Further research into the synthesis and catalytic activity of this compound would be required before a comprehensive and accurate article on its applications could be written.

Environmental Transformation Pathways of Butane 1,1,1 Trithiol Mechanistic Focus

Abiotic Degradation Mechanisms

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily driven by chemical and physical factors in the environment. For Butane-1,1,1-trithiol, photolytic and chemical oxidation mechanisms are expected to be the principal abiotic degradation routes.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Organosulfur compounds, including thiols, are known to undergo photolysis, which can lead to the cleavage of carbon-sulfur (C-S) bonds nih.gov. In the case of Butane-1,1,1-trithiol, the absorption of ultraviolet (UV) radiation is anticipated to initiate the homolytic cleavage of one of its C-S bonds, generating a thiyl radical and a carbon-centered radical.

In the aqueous phase , the photolytic degradation of Butane-1,1,1-trithiol can also proceed. The presence of photosensitizers in natural waters, such as humic substances, can facilitate indirect photolysis by absorbing light and transferring the energy to the thiol, leading to its degradation. Research on caged gem-dithiols, which are structurally related to the trithiol moiety of Butane-1,1,1-trithiol, has shown that light can induce the release of hydrogen sulfide (B99878) (H₂S) following the cleavage of protecting groups nih.govoregonstate.edu. This suggests a potential pathway where photolysis of Butane-1,1,1-trithiol in water could lead to the unstable gem-trithiol intermediate, which may then decompose to release H₂S nih.govnih.govresearchgate.net.

Table 1: Potential Photolytic Degradation Products of Butane-1,1,1-trithiol

| Phase | Initial Reactant | Primary Products | Subsequent Reactions |

|---|---|---|---|

| Gaseous | Butane-1,1,1-trithiol | Butyltrithiyl radical, Hydrogen atom | Radical recombination, Oxidation |

Chemical oxidation is a significant abiotic degradation pathway for thiols in the environment. The primary oxidants of concern are hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species present in both the atmosphere and aquatic environments. The reaction of thiols with •OH radicals is typically very fast, with rate constants approaching the diffusion-controlled limit nih.govwikipedia.org. For Butane-1,1,1-trithiol, the reaction with •OH is expected to proceed via hydrogen abstraction from the thiol groups, forming thiyl radicals.

The general mechanism can be represented as: R-SH + •OH → RS• + H₂O

Given the presence of three thiol groups, Butane-1,1,1-trithiol is expected to have a high rate constant for its reaction with •OH. The resulting trithiol radical can then undergo further reactions, such as dimerization to form a disulfide-linked species or intramolecular cyclization. In the presence of oxygen, the thiyl radical can also react to form sulfonyl radicals (RSO₂•), which can lead to the formation of sulfonic acids.

Table 2: Estimated Rate Constants for the Reaction of Thiols with Hydroxyl Radicals

| Thiol Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| S-nitrosocysteine | 2.27 x 10¹⁰ | nih.gov |

| S-nitrosoglutathione | 1.46 x 10¹⁰ | nih.gov |

Reaction with Ozone (O₃): Ozone is another important oxidant in the environment, particularly in the atmosphere. Ozonolysis is a well-known reaction for cleaving carbon-carbon double and triple bonds, but ozone can also react with other functional groups, including thiols wikipedia.orgchemistrysteps.combritannica.com. The reaction of ozone with sulfur-containing compounds can lead to the formation of sulfur dioxide (SO₂) and other oxidized sulfur species copernicus.orgnih.govalberta.ca. While the specific mechanism for the ozonolysis of a gem-trithiol is not well-documented, it is plausible that the thiol groups would be oxidized to sulfonic acids or that cleavage of the C-S bonds could occur, leading to the formation of smaller, more oxidized molecules.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by microorganisms and their enzymes. The unique structure of Butane-1,1,1-trithiol, with a short alkyl chain and a high density of thiol groups, suggests that it could be susceptible to microbial attack.

The microbial degradation of alkanes and organosulfur compounds has been extensively studied researchgate.netnih.govmpi-bremen.deresearchgate.netmdpi.comnih.govnih.gov. While specific studies on Butane-1,1,1-trithiol are lacking, the general principles of microbial metabolism of related compounds can provide insights into its likely biotic fate.

Aerobic Degradation: Under aerobic conditions, microorganisms often utilize monooxygenases and dioxygenases to initiate the degradation of organic compounds. For Butane-1,1,1-trithiol, it is conceivable that a monooxygenase could attack the butane (B89635) backbone, introducing a hydroxyl group. This would be followed by further oxidation steps. Alternatively, enzymes could directly target the sulfur atoms. Thiol-specific enzymes could catalyze the oxidation of the thiol groups to sulfenic, sulfinic, and ultimately sulfonic acids. These oxidized intermediates are generally more water-soluble and susceptible to further degradation.

Anaerobic Degradation: In anoxic environments, such as sediments and some groundwater, anaerobic microorganisms play a crucial role in the degradation of organic compounds. Sulfate-reducing bacteria are known to degrade alkanes, including butane mpi-bremen.de. It is plausible that such bacteria could also metabolize Butane-1,1,1-trithiol, potentially using the thiol groups as a source of sulfur. The initial activation of the butane chain could occur via addition to fumarate, a common mechanism in anaerobic hydrocarbon degradation nih.gov.

The enzymatic cleavage of C-S bonds is another potential biotic transformation pathway. A variety of enzymes are known to catalyze the formation and cleavage of C-S bonds in natural product biosynthesis and degradation britannica.com. It is possible that microorganisms possess enzymes capable of cleaving the C-S bonds in Butane-1,1,1-trithiol, leading to the release of sulfide and the degradation of the butane backbone.

Table 3: Potential Enzymes Involved in the Biotic Transformation of Butane-1,1,1-trithiol

| Enzyme Class | Potential Reaction | Expected Products |

|---|---|---|

| Monooxygenases | Hydroxylation of the butane chain | Hydroxylated Butane-1,1,1-trithiol |

| Dioxygenases | Oxidation of the butane chain | Cleavage of the carbon backbone |

| Thiol Oxidases | Oxidation of thiol groups | Butane-1,1,1-trisulfenic acid, -trisulfinic acid, -trisulfonic acid |

Future Research Directions and Emerging Opportunities for Butane 1,1,1 Trithiol

Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Sustainability

Future research into the synthesis of Butane-1,1,1-trithiol is expected to prioritize the development of efficient, sustainable, and environmentally benign methodologies. Drawing inspiration from green chemistry principles applied to the synthesis of other organosulfur compounds, several key areas for investigation emerge. rsc.orgtandfonline.commdpi.com

Another area ripe for exploration is the application of alternative energy sources to drive the synthesis. Sonication, for instance, has been shown to accelerate reactions involving thiols, potentially leading to shorter reaction times and higher yields under milder conditions. rsc.org The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, would also enhance efficiency by reducing the need for intermediate purification steps.

Future synthetic strategies could also focus on the use of readily available and renewable starting materials. A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for Butane-1,1,1-trithiol

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Aqueous Micellar Synthesis | Reduced use of organic solvents, potentially milder reaction conditions. | Identification of suitable surfactant systems, optimization of reaction parameters in aqueous media. |

| Biocatalysis | High selectivity, use of renewable enzymes, mild reaction conditions. | Discovery and engineering of enzymes capable of forming C-S bonds for trithiol synthesis. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability, potential for automation. | Development of stable flow reactors for handling reactive sulfur intermediates. |

Exploration of Advanced Multidimensional Spectroscopic Techniques for Fine Structural Details

A thorough understanding of the three-dimensional structure of Butane-1,1,1-trithiol and its derivatives is crucial for predicting their properties and designing applications. Future research should leverage advanced multidimensional spectroscopic techniques to gain detailed structural insights.

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides basic structural information, more sophisticated multidimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of Butane-1,1,1-trithiol. researchgate.netresearchgate.net Furthermore, given the presence of sulfur, the exploration of less common NMR-active nuclei, such as sulfur-33, could provide direct information about the electronic environment of the sulfur atoms, although this can be challenging due to the low natural abundance and quadrupolar nature of this isotope. mdpi.com The use of computational methods, such as Density Functional Theory (DFT), in conjunction with experimental NMR data can aid in the accurate prediction and interpretation of spectra, particularly for correlating the oxidation state of sulfur with chemical shifts. chemaxon.com

X-ray crystallography will be an essential tool for determining the precise solid-state structure of Butane-1,1,1-trithiol and its metal complexes. wikipedia.orgnih.govlibretexts.org Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical behavior. wikipedia.orgnih.gov This technique will be particularly important for characterizing the coordination geometry of metal complexes involving Butane-1,1,1-trithiol as a ligand.

A summary of advanced spectroscopic techniques and their potential applications for Butane-1,1,1-trithiol is provided in Table 2.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Gained | Potential Application for Butane-1,1,1-trithiol |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous assignment of proton and carbon signals. | Detailed structural confirmation of Butane-1,1,1-trithiol and its derivatives. |

| Solid-State NMR | Structural information in the solid state, dynamics of molecules in a crystal lattice. | Characterization of crystalline polymers and materials incorporating Butane-1,1,1-trithiol. |

| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles in a crystal. | Determination of the solid-state structure and characterization of metal-ligand coordination in complexes. |

Expansion of Coordination Chemistry to Diverse Metal Centers and Novel Architectures

The geminal trithiol moiety of Butane-1,1,1-trithiol presents a fascinating platform for the development of novel coordination compounds. The three thiol groups can act as a tridentate ligand, capable of binding to a single metal center or bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).

Future research in this area should explore the coordination of Butane-1,1,1-trithiol with a wide range of metal ions, from transition metals to main group elements. youtube.com The choice of metal will influence the resulting geometry and properties of the complex. For example, coordination to transition metals could lead to complexes with interesting catalytic, magnetic, or optical properties. The study of ligand replacement reactions in such complexes could also provide insights into their stability and reactivity.

The self-assembly of Butane-1,1,1-trithiol with metal ions could lead to the formation of supramolecular structures with unique architectures, such as cages, clusters, and extended networks. The butyl chain of the ligand can be functionalized to introduce additional properties or to control the solubility and packing of the resulting coordination compounds. The potential for Butane-1,1,1-trithiol to act as a building block in novel coordination architectures is vast and warrants significant investigation.

Integration into Responsive and Adaptive Materials Systems

The reactivity of the thiol groups in Butane-1,1,1-trithiol makes it an excellent candidate for incorporation into responsive and adaptive materials, also known as "smart" materials. youtube.com These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. elsevierpure.com

One major avenue of research will be the development of polymers functionalized with Butane-1,1,1-trithiol. The thiol groups can participate in thiol-ene "click" chemistry, allowing for the efficient grafting of the molecule onto polymer backbones or the formation of cross-linked networks. rsc.org The reversible nature of disulfide bond formation from the oxidation of thiols provides a mechanism for creating self-healing materials. nih.gov If a material containing these disulfide bonds is damaged, the bonds can be reformed under appropriate conditions, restoring the material's integrity.

Furthermore, the incorporation of Butane-1,1,1-trithiol into hydrogels could lead to stimuli-responsive systems. rsc.org For example, changes in the redox environment could trigger the formation or cleavage of disulfide crosslinks, leading to swelling or shrinking of the hydrogel. Such materials could have applications in drug delivery, sensing, and soft robotics.

Interdisciplinary Research with Other Fields (e.g., advanced separation science, energy storage)

The unique properties of Butane-1,1,1-trithiol open up opportunities for interdisciplinary research in a variety of fields, including advanced separation science and energy storage.

In the realm of separation science, the thiol groups of Butane-1,1,1-trithiol can exhibit a strong affinity for heavy metal ions. This suggests that materials functionalized with this compound could be developed as highly effective sorbents for the removal of toxic heavy metals from water. zldm.ru The selectivity of these materials for different metal ions could be tuned by controlling the structure of the functionalized support and the coordination environment of the thiol groups. Ion chromatography methods could be developed for the analysis of organosulfur compounds in various matrices. oup.com

In the field of energy storage, organosulfur compounds are being investigated for their potential use in next-generation batteries. The redox activity of the thiol/disulfide couple could be harnessed in the design of novel electrode materials for rechargeable batteries. researchgate.net For instance, polymers incorporating Butane-1,1,1-trithiol could serve as high-capacity cathode materials in lithium-sulfur batteries. Research in this area would focus on optimizing the electrochemical performance and cycle life of such materials. Additionally, the coordination complexes of Butane-1,1,1-trithiol could be explored as electrolytes or redox-active components in flow batteries. menardgroup.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.